molecular formula C14H11NO2S2 B2402339 Methyl 5-benzyl-2-isothiocyanatothiophene-3-carboxylate CAS No. 861452-15-5

Methyl 5-benzyl-2-isothiocyanatothiophene-3-carboxylate

Cat. No. B2402339
CAS RN: 861452-15-5
M. Wt: 289.37
InChI Key: UPUGJYHYPFQXMG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“Methyl 5-benzyl-2-isothiocyanatothiophene-3-carboxylate” is a chemical compound with the molecular formula C14H11NO2S2 and a molecular weight of 289.37 .


Physical And Chemical Properties Analysis

The physical and chemical properties of “Methyl 5-benzyl-2-isothiocyanatothiophene-3-carboxylate” are not available from the sources .

Scientific Research Applications

Proteomics Research

MBITC is a specialty compound used in proteomics research. Its unique structure makes it valuable for studying protein interactions, post-translational modifications, and protein-ligand binding. Researchers often employ MBITC as a labeling reagent to detect and quantify proteins in complex mixtures. The isothiocyanate group reacts with amino groups in proteins, allowing for selective tagging and subsequent analysis by mass spectrometry or gel electrophoresis .

Heterocyclic Synthesis

MBITC contains a thiophene ring with an isothiocyanate functional group. This combination makes it an interesting building block for synthesizing novel heterocyclic compounds. Researchers have explored its use in multi-step reactions to create diverse thiophene derivatives. By modifying the benzyl and carboxylate groups, chemists can generate new molecules with potential biological activities .

Sensors and Detection

The reactivity of MBITC with amino groups extends beyond proteomics. Researchers have used it to functionalize surfaces for biosensors and chemical sensors. By immobilizing MBITC on substrates, they can detect specific analytes (e.g., proteins, enzymes, or small molecules) with high sensitivity and selectivity.

Mechanism of Action

The mechanism of action for “Methyl 5-benzyl-2-isothiocyanatothiophene-3-carboxylate” is not available from the sources .

Safety and Hazards

“Methyl 5-benzyl-2-isothiocyanatothiophene-3-carboxylate” is classified as a Hazard Class 6.1 substance. It is recommended to avoid breathing dust/fume/gas/mist/vapours/spray and to avoid getting it in eyes, on skin, or on clothing. It is also recommended to wash hands thoroughly after handling .

properties

IUPAC Name

methyl 5-benzyl-2-isothiocyanatothiophene-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11NO2S2/c1-17-14(16)12-8-11(19-13(12)15-9-18)7-10-5-3-2-4-6-10/h2-6,8H,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPUGJYHYPFQXMG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(SC(=C1)CC2=CC=CC=C2)N=C=S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11NO2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.